2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is an organic compound that features a thiazole ring, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the methoxy group can be oxidized under strong oxidizing conditions.
Reduction: The acetamide moiety can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural features that are common in bioactive molecules.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: It may be used in the synthesis of novel materials with unique properties.
Biological Studies: It may be studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the methoxyphenyl group may interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-1,3-thiazol-2-ol
- 2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole
- 4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetonitrile
Uniqueness
2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is unique due to the presence of both the methoxyphenyl group and the thiazole ring, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-18-12-5-3-10(4-6-12)7-13(17)16-14-15-11(8-19-2)9-20-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOLRPPGVQWIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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